![molecular formula C18H17Cl2NO5S B010656 [5-(Benzenesulfonylmethoxy)-2,4-dichlorophenyl] pyrrolidine-1-carboxylate CAS No. 101188-28-7](/img/structure/B10656.png)
[5-(Benzenesulfonylmethoxy)-2,4-dichlorophenyl] pyrrolidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dichloro-1-(phenylsulfonylmethoxy)-5-(1-pyrrolidinylcarbonyloxy)benzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with various functional groups, including chloro, phenylsulfonylmethoxy, and pyrrolidinylcarbonyloxy groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-1-(phenylsulfonylmethoxy)-5-(1-pyrrolidinylcarbonyloxy)benzene typically involves multiple steps:
Formation of the Benzene Core: The benzene ring is chlorinated at the 2 and 4 positions using chlorine gas in the presence of a catalyst such as iron(III) chloride.
Introduction of the Phenylsulfonylmethoxy Group: The phenylsulfonylmethoxy group is introduced via a nucleophilic substitution reaction, where a phenylsulfonylmethanol reacts with the chlorinated benzene in the presence of a base such as sodium hydroxide.
Addition of the Pyrrolidinylcarbonyloxy Group: The final step involves the reaction of the intermediate compound with pyrrolidinylcarbonyloxy chloride in the presence of a base like triethylamine to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.
化学反应分析
Types of Reactions
2,4-Dichloro-1-(phenylsulfonylmethoxy)-5-(1-pyrrolidinylcarbonyloxy)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a sulfide.
Substitution: The chloro groups can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Amino or thiol-substituted benzene derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2,4-Dichloro-1-(phenylsulfonylmethoxy)-5-(1-pyrrolidinylcarbonyloxy)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require further research and experimental validation.
相似化合物的比较
Similar Compounds
2,4-Dichloro-1-(phenylsulfonylmethoxy)benzene: Lacks the pyrrolidinylcarbonyloxy group.
2,4-Dichloro-1-(phenylsulfonylmethoxy)-5-(1-pyrrolidinylcarbonyloxy)benzene: Similar structure but different functional groups.
Uniqueness
2,4-Dichloro-1-(phenylsulfonylmethoxy)-5-(1-pyrrolidinylcarbonyloxy)benzene is unique due to the presence of both phenylsulfonylmethoxy and pyrrolidinylcarbonyloxy groups, which may confer distinct chemical and biological properties compared to similar compounds.
属性
CAS 编号 |
101188-28-7 |
|---|---|
分子式 |
C18H17Cl2NO5S |
分子量 |
430.3 g/mol |
IUPAC 名称 |
[5-(benzenesulfonylmethoxy)-2,4-dichlorophenyl] pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C18H17Cl2NO5S/c19-14-10-15(20)17(26-18(22)21-8-4-5-9-21)11-16(14)25-12-27(23,24)13-6-2-1-3-7-13/h1-3,6-7,10-11H,4-5,8-9,12H2 |
InChI 键 |
GGJJHFOGACSQDE-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C(=O)OC2=C(C=C(C(=C2)OCS(=O)(=O)C3=CC=CC=C3)Cl)Cl |
规范 SMILES |
C1CCN(C1)C(=O)OC2=C(C=C(C(=C2)OCS(=O)(=O)C3=CC=CC=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


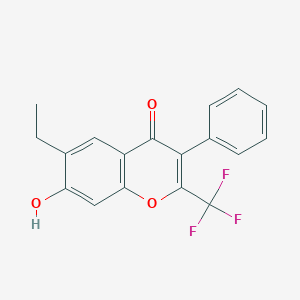
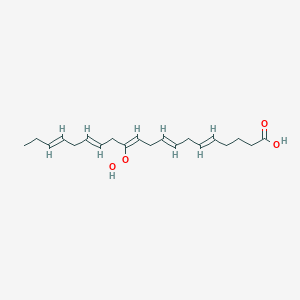
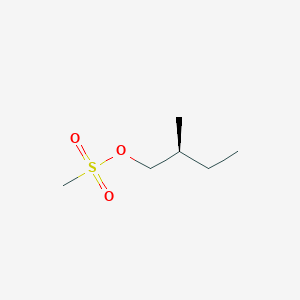

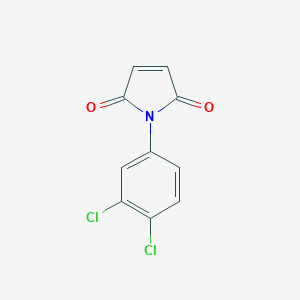
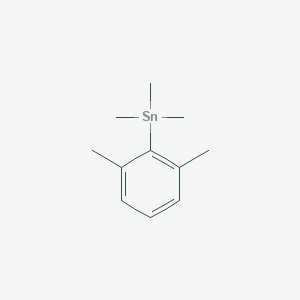
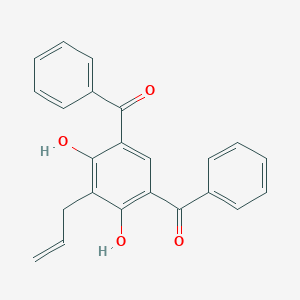
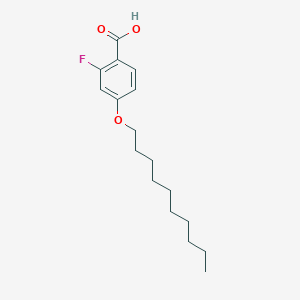

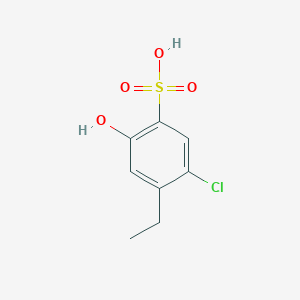
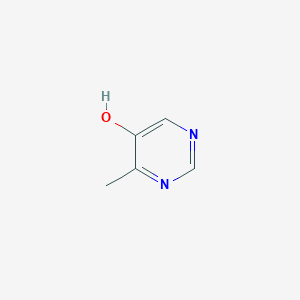

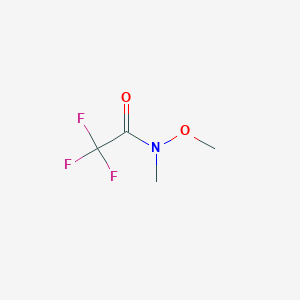
![4-methyl-N-[4-[5-[4-(4-methyl-N-(4-methylphenyl)anilino)phenyl]-1,3,4-oxadiazol-2-yl]phenyl]-N-(4-methylphenyl)aniline](/img/structure/B10601.png)
